molecular formula C10H11BrN4 B1471642 [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1531168-08-7

[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1471642
CAS RN: 1531168-08-7
M. Wt: 267.13 g/mol
InChI Key: NPECKRZWXGNLTQ-UHFFFAOYSA-N
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Description

The compound “[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It also has a bromo-methylphenyl group attached to the triazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry . This is a type of chemical reaction that involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The bromo-methylphenyl group is a bulky, electron-rich group that could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,3-triazole ring is relatively stable and resistant to hydrolysis and oxidation. The bromine atom on the methylphenyl group could be reactive and could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Pharmacological Investigations

  • Research on novel triazole derivatives has demonstrated potential pharmacological activities, including H1-antihistaminic effects. Compounds like 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones and 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new classes of H1-antihistamines with minimal sedation compared to standard treatments (Alagarsamy et al., 2005); (Alagarsamy et al., 2007).

Synthesis Methodologies

  • The synthesis of triazole derivatives often involves innovative routes that may include cyclization of precursor compounds. For example, the synthesis of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors, showcasing a methodology that could be relevant to synthesizing compounds like "[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" (Alagarsamy et al., 2005).

Biological Activities

  • Investigations into the biological activities of triazole and related compounds have highlighted their potential in various pharmacological domains. For instance, the design and evaluation of 4-azolyl-benzamide derivatives as GPR52 agonists have provided insights into their role in improving symptoms of psychiatric disorders, indicating the diverse biological implications of triazole compounds (Tokumaru et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about its intended use or biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. The presence of the bromine atom suggests that it could be hazardous if ingested or inhaled, and it could potentially be harmful to the environment .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile .

properties

IUPAC Name

[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECKRZWXGNLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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